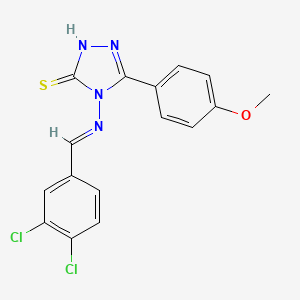
2-(Butylsulfanyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butylsulfanyl)-1,3-benzoxazole is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a butylsulfanyl group at the 2-position of the benzoxazole ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with butylthiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxazole derivative. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Butylsulfanyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the butylsulfanyl group, yielding the parent benzoxazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Butylsulfanyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Butylsulfanyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 2-(Methylsulfanyl)-1,3-benzoxazole
- 2-(Ethylsulfanyl)-1,3-benzoxazole
- 2-(Propylsulfanyl)-1,3-benzoxazole
Comparison: 2-(Butylsulfanyl)-1,3-benzoxazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other analogs may not be as effective.
Properties
CAS No. |
22821-07-4 |
|---|---|
Molecular Formula |
C11H13NOS |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-butylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-14-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
GRCMYEUFSROLNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)

![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)
